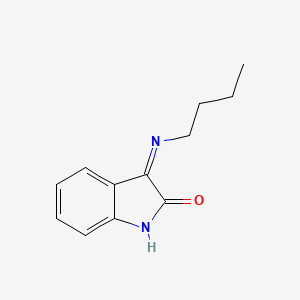

3-(Butylamino)indol-2-one

Description

Structure

3D Structure

Properties

CAS No. |

43121-71-7 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

3-butylimino-1H-indol-2-one |

InChI |

InChI=1S/C12H14N2O/c1-2-3-8-13-11-9-6-4-5-7-10(9)14-12(11)15/h4-7H,2-3,8H2,1H3,(H,13,14,15) |

InChI Key |

BGLGUSDHRDQNAL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN=C1C2=CC=CC=C2NC1=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Butylamino Indol 2 One

Electrophilic and Nucleophilic Reactivity of the Indol-2-one (B1256649) System

The indol-2-one scaffold possesses a rich and varied chemical reactivity. The system contains functional groups that allow it to participate in both nucleophilic and electrophilic substitution reactions. clockss.org The electron-rich nature of the indole (B1671886) nucleus generally predisposes it to electrophilic attack, with the C-3 position being the most reactive site, calculated to be approximately 10¹³ times more reactive than benzene (B151609). thieme-connect.com This high reactivity is due to the ability of the nitrogen atom's lone pair to stabilize the positive charge in the transition state of an electrophilic attack at C-3. epa.gov

The indol-2-one system can also exhibit nucleophilicity at the nitrogen atom of the lactam, particularly after deprotonation with a strong base, which allows for N-alkylation or N-acylation. thieme-connect.com Conversely, under strongly acidic conditions, protonation can occur, activating the molecule towards nucleophilic attack. epa.govrsc.org

Reaction Mechanisms Governing Substitutions at the C-3 Position

Substitutions at the C-3 position of the indol-2-one core are of significant interest for the synthesis of diverse derivatives. The mechanism for these substitutions is highly dependent on the nature of the reactants and the reaction conditions.

One of the primary mechanisms for substitution at C-3 is electrophilic aromatic substitution . When an electrophile attacks the indole ring, the C-3 position is favored due to the formation of a more stable cationic intermediate, where the positive charge is delocalized over the nitrogen atom while retaining the aromaticity of the benzene ring. thieme-connect.comepa.gov However, in 3-(butylamino)indol-2-one, the C-3 position is already substituted. Therefore, direct electrophilic substitution on the indole ring would likely occur at other available positions, such as C-5, especially if the C-3 position is protonated under strongly acidic conditions, which deactivates the pyrrole (B145914) ring towards further electrophilic attack. thieme-connect.comepa.gov

A more relevant pathway for modifying the C-3 substituent involves the reactivity of the existing amino group. The initial formation of 3-aminoindoles can be achieved through various methods, such as the reduction of 3-nitroindoles or through multicomponent reactions. researchgate.netnih.gov Once formed, the amino group at C-3 can be readily modified. For instance, the dimethylamine (B145610) group in gramine, a classic C-3 substituted indole, is known to undergo substitution reactions, serving as a leaving group. mdpi.com

Another important mechanistic pathway involves the Friedel-Crafts reaction . For instance, the acid-catalyzed reaction of isatin (B1672199) (indole-2,3-dione) with indoles to form 3,3-di(indolyl)indolin-2-ones proceeds via a Friedel-Crafts electrophilic substitution mechanism. rsc.org The reaction is initiated by the protonation of the C-3 carbonyl group of isatin, which activates it for nucleophilic attack by the electron-rich C-3 position of an indole molecule. rsc.orgnih.gov A similar principle can be applied where the C-3 position of an indol-2-one derivative acts as a nucleophile or is made susceptible to nucleophilic attack.

Transformations Involving the Butylamino Side Chain

The butylamino side chain at the C-3 position offers a versatile handle for further chemical modifications, primarily through reactions targeting the amine nitrogen and the butyl chain itself.

The nitrogen atom of the butylamino group is nucleophilic and can readily undergo alkylation and acylation reactions. These transformations are fundamental for building more complex molecular architectures.

Alkylation: The secondary amine of the butylamino group can be alkylated using various alkylating agents, such as alkyl halides. The reaction typically proceeds via an SN2 mechanism. The use of a base is often required to deprotonate the amine, enhancing its nucleophilicity, or to neutralize the acid formed during the reaction. For instance, N-alkylation of aminoindoles can be achieved using reagents like DMF-dialkylacetals under microwave irradiation. rsc.orgnih.gov

Acylation: Acylation of the amine nitrogen is a common transformation used to introduce carbonyl-containing functional groups. This is often achieved using acylating agents like acid chlorides or anhydrides in the presence of a base. Due to the known instability of many 3-aminoindoles, which are sensitive to air and light, these compounds are often generated in situ from more stable precursors like 3-nitroindoles and immediately "capped" by acylation. clockss.orgresearchgate.netmdpi.com For example, indium-mediated reduction of 1-methyl-3-nitroindole in the presence of acetic anhydride (B1165640) yields the corresponding stable acetamide (B32628) in high yield. clockss.org Similarly, using benzoic anhydride or Boc-anhydride leads to the respective N-benzoyl or N-Boc protected amines. clockss.org The Curtius rearrangement of indol-3-yl carboxazides in the presence of carboxylic acids also provides a route to N-(indol-3-yl)amides. rsc.org

| Acylating Agent | Product Type | Reference |

| Acetic Anhydride | N-acetyl derivative | clockss.org |

| Benzoic Anhydride | N-benzoyl derivative | clockss.org |

| Boc-anhydride | N-Boc protected amine | clockss.org |

| Carboxylic Acids (via Curtius rearrangement) | N-acyl derivative | rsc.org |

The butyl group is a saturated alkyl chain and is generally less reactive than the other functional groups in the molecule. Its reactions are characteristic of alkanes, primarily involving free-radical substitution under harsh conditions (e.g., UV light and halogens), which are unlikely to be selective given the other reactive sites in the molecule.

However, specific transformations can be envisaged under controlled conditions. For instance, selective oxidation at a specific carbon of the butyl chain would be challenging but could potentially be achieved using enzymatic or specific catalytic systems. More practically, the butyl chain primarily serves to modulate the steric and electronic properties of the molecule, influencing its solubility and interaction with biological targets.

Alkylation and Acylation of the Amine Nitrogen

Stability and Degradation Pathways Under Different Chemical Conditions

The stability of this compound is a critical factor in its synthesis, storage, and application. The indole ring system, particularly when substituted with an amino group at the C-3 position, can be susceptible to degradation under various conditions.

Unprotected 3-aminoindoles are known to be unstable compounds. clockss.orgrsc.org They are often sensitive to light and air and have a tendency to undergo oxidative dimerization or other decomposition reactions. researchgate.netmdpi.com This instability is a major reason why they are often generated in situ and used immediately in subsequent reactions or protected as more stable derivatives like amides. mdpi.comresearchgate.net

Acidic Conditions: Indole derivatives can be sensitive to strong acids. thieme-connect.com Protonation typically occurs at the C-3 position, which can lead to polymerization or other degradation pathways. epa.gov While some indole-containing drugs are relatively stable in acidic environments, others, particularly those with sensitive functional groups like esters, can undergo rapid hydrolysis. mdpi.com The stability of this compound in acid would depend on the specific pH and the presence of other reagents. The protonated form may be more susceptible to nucleophilic attack or rearrangement.

Oxidative Degradation: The electron-rich indole nucleus is susceptible to oxidation. The instability of 3-aminoindoles in air suggests a propensity for oxidative degradation, potentially leading to dimerization or the formation of more complex oligomeric structures. acs.org This process is a likely pathway for the degradation of this compound upon prolonged exposure to ambient conditions.

| Condition | Potential Degradation Pathway | Stability Concern |

| Strong Acid | Protonation at C-3, potential for polymerization/rearrangement | High |

| Strong Base | Hydrolysis of the lactam ring | Moderate to High |

| Air/Light | Oxidative dimerization/oligomerization | High |

| Heat | Thermal decomposition, acceleration of other degradation pathways | Moderate |

Cascade and Cyclization Reactions Leading to Fused Heterocycles

The this compound scaffold is a valuable precursor for the synthesis of complex, fused heterocyclic systems through cascade and cyclization reactions. These reactions often build multiple rings in a single, efficient operation.

Formation of Fused Diazocines and Diazepines: A notable strategy involves the reaction of methyl-3-aminoindole benzoates in a Pictet-Spengler type reaction, which can lead to the formation of structurally diverse indole-fused diazocine and diazepine (B8756704) derivatives in a one-pot, two-component cascade. acs.org The process can involve an initial condensation followed by an intramolecular alkylation to furnish the fused ring systems. acs.org

Synthesis of Imidazo[4,5-b]indoles: 3-Aminoindole derivatives can be converted into 2,3-diaminoindoles. These intermediates are then used to construct fused imidazole (B134444) rings. For example, rhodium-catalyzed amination of 3-diazoindolin-2-imines (derived from indoles) with secondary amines yields 2,3-diaminoindoles, which can be further cyclized to form imidazo[4,5-b]indoles. researchgate.net

Indolo[2,3-c]isoquinolin-5-ones: Rh(III)-catalyzed C-H activation and annulation reactions provide another powerful route to fused systems. For instance, the reaction of N-methoxybenzamides with 3-diazoindolin-2-imines can furnish indole-fused tetracyclic isoquinolinone derivatives. rsc.org

These cascade reactions highlight the synthetic utility of the 3-aminoindol-2-one (B1496103) core in rapidly assembling molecular complexity, which is of great interest in medicinal chemistry and materials science. frontiersin.orgmdpi.comsioc-journal.cn

Advanced Spectroscopic and Chromatographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-(Butylamino)indol-2-one in solution. A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity between the butylamino substituent and the indol-2-one (B1256649) core.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons. For this compound, signals would be expected in the aromatic region for the protons on the benzene (B151609) ring, and in the aliphatic region for the butyl chain and the proton at the C3 position. The ¹³C NMR spectrum, often acquired as a proton-decoupled experiment, shows a single peak for each unique carbon atom, including quaternary carbons.

Predicted ¹H and ¹³C NMR Data: The expected chemical shifts for this compound are tabulated below. These predictions are based on typical values for oxindole (B195798) and N-butylamine moieties.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2 | - | ~178-180 |

| C3 | ~4.0-4.5 (m) | ~60-65 |

| C3a | - | ~128-130 |

| C4 | ~6.8-7.0 (d) | ~125-127 |

| C5 | ~7.1-7.3 (t) | ~122-124 |

| C6 | ~7.0-7.2 (t) | ~128-130 |

| C7 | ~6.7-6.9 (d) | ~109-111 |

| C7a | - | ~140-142 |

| N1-H | ~8.0-9.0 (br s) | - |

| N3-H | ~2.0-3.0 (br s) | - |

| C1' | ~2.8-3.2 (m) | ~42-45 |

| C2' | ~1.4-1.6 (m) | ~30-33 |

| C3' | ~1.3-1.5 (m) | ~20-22 |

| C4' | ~0.8-1.0 (t) | ~13-15 |

Note: This is a predictive table. Actual values may vary based on solvent and experimental conditions.

2D NMR Analysis: 2D NMR experiments are crucial for confirming the assignments made from 1D spectra. github.iocreative-biostructure.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. science.gov It would show correlations between adjacent protons in the aromatic ring (e.g., H4-H5, H5-H6, H6-H7) and along the butyl chain (H1'-H2', H2'-H3', H3'-H4'). A key correlation would be observed between the N-H proton of the butylamino group and the adjacent methylene (B1212753) protons (H1').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. creative-biostructure.comcolumbia.edu It is invaluable for assigning the carbons of the butyl chain and the protonated carbons of the aromatic ring by linking their known ¹H shifts to their corresponding ¹³C shifts. columbia.edu

The proton at C3 to carbons C2, C3a, and C4, confirming its position in the five-membered ring.

The methylene protons at C1' of the butyl group to the C3 carbon of the indol-2-one core, definitively establishing the point of attachment.

The aromatic protons to adjacent and quaternary carbons (e.g., H7 correlating to C5 and C7a).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It can help to confirm the stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound with high accuracy and to study its fragmentation behavior, which provides further structural confirmation.

Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecular ion, [M+H]⁺. For this compound (molecular formula C₁₂H₁₆N₂O), the high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the unambiguous determination of its elemental formula.

Predicted HRMS Data:

Calculated Exact Mass [M]: 204.1263

Calculated m/z for [M+H]⁺: 205.1335

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the parent ion ([M+H]⁺) and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. Expected fragmentation pathways for this compound would likely involve cleavages at the butylamino side chain and within the indol-2-one ring system. nih.govmdpi.com

Predicted ESI-MS/MS Fragmentation:

| Predicted m/z | Proposed Fragment Structure / Loss |

|---|---|

| 205.1335 | [M+H]⁺ (Parent Ion) |

| 148.0760 | Loss of butylamine (B146782) (C₄H₁₁N) |

| 132.0444 | Loss of butylamine and CO |

| 118.0651 | Loss of the butyl group (C₄H₉) from the amine |

Note: These fragmentation patterns are predictive and serve to illustrate the expected behavior based on known chemical principles.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. The lactam (cyclic amide) and secondary amine functionalities are particularly prominent.

Predicted Infrared (IR) Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300-3400 | N-H stretch | Amide (N1-H) |

| ~3250-3350 | N-H stretch | Secondary Amine (N3-H) |

| ~2850-2960 | C-H stretch | Aliphatic (Butyl chain) |

| ~1680-1710 | C=O stretch | Lactam (Amide I band) ajnanomat.com |

| ~1600-1620 | C=C stretch | Aromatic Ring ajnanomat.com |

| ~1450-1490 | C=C stretch | Aromatic Ring ajnanomat.com |

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic ring and the C-C backbone of the aliphatic chain.

Electronic Spectroscopy (UV-Visible)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and the presence of chromophores (light-absorbing groups). The primary chromophore in this compound is the indol-2-one system, which consists of a benzene ring fused to a lactam ring. The absorption maxima (λ_max) are influenced by the electronic transitions within this conjugated system. Based on similar oxindole structures, absorptions would be expected in the UV region, typically between 250 and 300 nm.

Advanced Characterization of this compound: A Spectroscopic and Chromatographic Overview

The structural elucidation and purity assessment of synthetic compounds are foundational to chemical and pharmaceutical research. For novel molecules like this compound, a derivative of the versatile indolin-2-one (oxindole) scaffold, a multi-faceted analytical approach is essential. This article details the advanced spectroscopic and chromatographic techniques used to characterize this specific compound, focusing on its electronic properties, solid-state structure, and chemical purity.

The absorption of ultraviolet-visible (UV-Vis) light by a molecule is governed by its chromophores, which are unsaturated molecular fragments that undergo electronic transitions from ground states to excited states. The core structure of this compound is the indol-2-one system, which contains a benzene ring fused to a five-membered lactam ring. This extended, conjugated system of pi-electrons constitutes the primary chromophore. The presence of a carbonyl group (C=O) and lone pairs on the nitrogen atoms introduces the possibility of specific electronic transitions.

Molecules with both pi-bonds and heteroatoms containing non-bonding electrons, such as this compound, can exhibit two principal types of electronic transitions:

π → π* (pi to pi-star) transitions: These occur when an electron from a pi bonding orbital is excited to a higher energy pi antibonding orbital. These transitions are typically high in energy and result in strong absorption bands. For conjugated systems like the indol-2-one core, these transitions are expected at longer wavelengths compared to isolated double bonds. mdpi.com

n → π* (n to pi-star) transitions: This involves the excitation of an electron from a non-bonding orbital (the lone pair on the oxygen or nitrogen atoms) to a pi antibonding orbital. These transitions are of lower energy and consequently appear at longer wavelengths but are generally much weaker (lower molar absorptivity) than π → π* transitions. mdpi.com

The butylamino group at the C3 position functions as an auxochrome—a saturated group with non-bonding electrons that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum. The nitrogen's lone pair can interact with the main conjugated system, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Studies on similar indole (B1671886) derivatives confirm that such substitutions influence the electronic absorption spectra, often shifting the maximum absorption wavelength (λmax).

| Chromophore/Auxochrome | Relevant Bonds/Orbitals | Expected Electronic Transition(s) |

| Indol-2-one Core | Conjugated π-system (benzene ring, C=C, C=O) | π → π |

| Carbonyl Group | C=O (n-orbital on oxygen) | n → π |

| Butylamino Group | N-atom (n-orbital) | Modulates transitions of the main chromophore |

This table summarizes the key molecular fragments responsible for the UV-Vis absorption properties of this compound and the types of electronic transitions they undergo.

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms within a solid-state structure. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds. While a specific crystal structure for this compound is not publicly available, analysis of closely related 3-substituted indolin-2-one derivatives reveals common structural motifs. scirp.orgoup.com

Polymorphism , the existence of a compound in two or more crystal forms, is a critical consideration. Different polymorphs can have distinct physical properties, including solubility and stability. Powder X-ray diffraction (PXRD) is the primary tool used to identify and differentiate between polymorphs by analyzing their unique diffraction patterns. The potential for tautomerism (e.g., keto-enol tautomerism in the lactam ring) in indol-2-ones can also give rise to different crystal structures. dovepress.com Although no specific polymorphs of this compound have been reported, this possibility must be considered during its solid-state characterization.

| Parameter | Description | Significance |

| Space Group | Describes the crystal's symmetry. | Fundamental property of a specific crystal form. |

| Unit Cell Dimensions | The a, b, and c axes and angles α, β, and γ that define the repeating unit. | Unique to each polymorph. |

| Hydrogen Bonding | Key intermolecular interaction, often N-H···O=C in indolin-2-ones. | Governs crystal packing and stability. |

| Molecular Conformation | Torsion angles and planarity of the molecule. | Influences biological activity and physical properties. |

This table outlines key parameters obtained from X-ray diffraction analysis and their importance in characterizing the solid-state structure of a compound like this compound.

Chromatographic methods are indispensable for determining the purity of a synthesized compound and for separating it from starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) is the most common method for the purity analysis of indole derivatives. dovepress.compensoft.net A reversed-phase setup is typically employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases. For indole derivatives, the mobile phase often consists of a gradient mixture of water and an organic solvent such as methanol (B129727) or acetonitrile, frequently with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape by suppressing the ionization of acidic or basic functional groups. oup.comnih.govmdpi.com Detection is commonly performed with a UV detector set at the λmax of the compound (e.g., ~280 nm for indole systems) or a Diode Array Detector (DAD) to acquire the full UV spectrum. oup.com Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram. dovepress.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. While less common for some non-volatile or thermally labile indole derivatives, GC-MS can be used for analysis. academicjournals.orgnotulaebotanicae.ro The sample is vaporized and separated on a capillary column before entering the mass spectrometer. In the MS, the molecule is ionized (typically by electron impact, EI), leading to the formation of a molecular ion (M+) and characteristic fragment ions. The fragmentation pattern of the indol-2-one core often involves characteristic losses, such as the loss of CO or HCN, which helps confirm the structure. scirp.orgresearchgate.net The mass spectrum provides the molecular weight from the molecular ion peak and structural information from the fragmentation pattern, complementing the retention time data from the GC.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Information Obtained |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water (often with Formic Acid) | UV/DAD, MS | Retention Time, Purity (%), UV Spectrum, Molecular Weight (with MS detector) |

| GC-MS | Fused silica (B1680970) capillary column (e.g., HP-5MS) | Helium | Mass Spectrometry (MS) | Retention Time, Molecular Weight, Structural information (from fragmentation) |

This table provides a summary of typical conditions and outcomes for the chromatographic analysis of indol-2-one derivatives.

Computational Chemistry and Molecular Modeling Studies of 3 Butylamino Indol 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of 3-(Butylamino)indol-2-one.

Density Functional Theory (DFT) is a robust computational method used to investigate the molecular and electronic structure of chemical compounds. uniroma2.it DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G, are utilized to optimize the geometry of molecules like this compound. ajrconline.org This process determines the most stable three-dimensional arrangement of atoms by finding the minimum on the potential energy surface. ajrconline.org The optimized structural parameters, including bond lengths, bond angles, and dihedral angles, provide a precise model of the molecule's geometry. ajrconline.org These theoretical calculations of molecular structure are often found to be in good agreement with experimental data where available. researchgate.net

Beyond molecular geometry, DFT is crucial for understanding the electronic structure. uniroma2.it It allows for the calculation of various electronic properties that govern the behavior of the molecule. This includes the distribution of electrons within the molecule, which is fundamental to its reactivity and interactions.

Table 1: Illustrative Optimized Geometrical Parameters for an Indole (B1671886) Derivative Core Structure (Theoretical) Note: This table provides a representative example of the types of parameters obtained from DFT calculations for a related molecular framework. Actual values for this compound would require specific calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (indole) | ~1.40 Å |

| Bond Length | C=O | ~1.23 Å |

| Bond Angle | N-C-C (indole) | ~108° |

| Dihedral Angle | C-N-C-C | Variable |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. numberanalytics.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. numberanalytics.commalayajournal.org

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and a greater potential for intramolecular charge transfer. malayajournal.orgajchem-a.com In the context of Lewis acid-base reactions, the interaction can be viewed as the donation of electrons from the HOMO of the base to the LUMO of the acid. libretexts.org For this compound, FMO analysis helps to identify which parts of the molecule are most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecular structure reveals the probable sites for electrophilic and nucleophilic attack. ajchem-a.com

Table 2: Representative Frontier Molecular Orbital Energies Note: The following values are illustrative and represent typical ranges for organic molecules. Specific calculations for this compound are required for precise data.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.0 to -7.0 | Electron-donating capacity |

| LUMO | -1.0 to -2.5 | Electron-accepting capacity |

| HOMO-LUMO Gap | ~4.0 | Chemical reactivity and stability |

The strength of these interactions is quantified by the second-order perturbation energy, E(2). taylorandfrancis.com A higher E(2) value indicates a stronger interaction and greater stabilization resulting from the charge transfer between the donor and acceptor orbitals. taylorandfrancis.comnih.gov NBO analysis can identify specific intramolecular interactions, such as hydrogen bonds, and quantify their stabilizing effect. grafiati.com For this compound, this analysis would reveal the charge transfer from the lone pairs of nitrogen and oxygen atoms to antibonding orbitals within the structure, highlighting the key stabilizing hyperconjugative interactions.

Table 3: Example of NBO Analysis for Intramolecular Interactions Note: This table presents hypothetical but representative data for the types of interactions that could be identified in this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N(amine) | σ(C-C) | ~5-10 | Hyperconjugation |

| LP(2) O(carbonyl) | π(C-N) | ~20-30 | Resonance |

| σ(N-H) | σ*(C=O) | ~1-3 | Intramolecular H-bond |

Molecular Electrostatic Potential (MEP) mapping is a visual method used to identify the reactive sites of a molecule. wisdomlib.org It illustrates the charge distribution on the molecular surface, indicating regions that are electron-rich or electron-poor. wisdomlib.orgresearchgate.net The different electrostatic potential values are represented by different colors. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. malayajournal.orgresearchgate.net Green and yellow areas represent intermediate potential values. researchgate.net

For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic interactions. ajchem-a.combiointerfaceresearch.com Conversely, the hydrogen atoms of the amino group and the indole ring would likely exhibit a positive potential, identifying them as sites for nucleophilic interactions. ajchem-a.comnih.gov This analysis is crucial for understanding how the molecule will interact with other chemical species and biological targets. researchgate.netresearcher.life

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior and conformational flexibility of molecules over time. tum.de This is particularly important for molecules with flexible components, such as the butylamino chain in this compound.

The butylamino side chain of this compound possesses significant conformational flexibility due to the rotation around its single bonds. mdpi.com MD simulations can explore the potential energy surface of the molecule to identify the different stable conformations (conformers) and the energy barriers between them. mdpi.combiorxiv.org

By simulating the molecule's movement over a period of time, researchers can determine the relative populations of different conformers and their lifetimes. mdpi.com This analysis reveals the preferred spatial arrangements of the butylamino chain and how it might adapt its shape to interact with a binding site on a protein, for instance. mdpi.com Understanding the conformational landscape is essential for predicting how the molecule will behave in a dynamic biological environment. biorxiv.org The flexibility of the butylamino chain can significantly influence its binding affinity and selectivity for a particular target. mdpi.com

Solvent Effects and Intermolecular Interactions

No specific studies on the solvent effects and intermolecular interactions of this compound have been found in the published literature. Typically, such studies would involve the use of computational methods like Density Functional Theory (DFT) or molecular dynamics simulations to understand how different solvents would affect the conformation and electronic structure of the molecule. Key intermolecular interactions, such as hydrogen bonding between the amine and keto groups with solvent molecules, would be analyzed to predict its solubility and behavior in various environments.

Ligand-Target Docking Studies

There is no publicly available research detailing the ligand-target docking of this compound with any specific biological targets.

Computational Prediction of Binding Modes with Academic Research Targets (e.g., enzymes, receptors)

Information regarding the computational prediction of binding modes for this compound with any academic research targets is not available. Molecular docking simulations would theoretically be used to predict how this molecule might bind to the active site of proteins such as kinases or other enzymes, which are common targets for indole derivatives.

Estimation of Binding Affinities and Energetic Contributions

Without docking studies, there are no estimations of binding affinities (like docking scores or free energy of binding) or the energetic contributions of different parts of the this compound molecule to a potential protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues

No QSAR models have been developed with this compound as a scaffold, according to available literature. QSAR studies typically require a dataset of structurally related compounds with measured biological activities to derive a mathematical model that relates chemical structure to activity. Such a dataset for analogues of this compound is not described in the literature, precluding the development of a specific QSAR model for the design of new analogues.

Potential Research Applications of 3 Butylamino Indol 2 One in Academic and Discovery Sciences

Exploration as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a pathway, in a selective and controlled manner. Due to its structural similarity to endogenous signaling molecules and its prevalence as a core motif in bioactive compounds, 3-(butylamino)indol-2-one is an excellent candidate for development as a chemical probe. Its utility is primarily explored in the context of modulating enzymes and interacting with cell-surface receptors.

The indolin-2-one (oxindole) core is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors. Kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases. The oxindole (B195798) scaffold acts as a bioisostere of the purine (B94841) ring found in ATP, enabling it to bind competitively to the ATP-binding site of many kinases.

Research has focused on the 3-substituted position of the oxindole ring as a critical vector for tuning potency and selectivity. The introduction of an amino group at this position, as in this compound, allows for the formation of key hydrogen bond interactions with the "hinge region" of the kinase active site. The butyl group itself projects into a more variable hydrophobic pocket, and its size, length, and flexibility can be determinative for affinity against a specific kinase target.

Studies investigating a series of 3-(alkylamino)indol-2-one analogs against receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) have provided insight into these structure-activity relationships. The data often show a clear dependency of inhibitory potency on the nature of the alkyl substituent. For instance, the butyl group can provide an optimal balance of lipophilicity and conformational flexibility to fit within the hydrophobic pocket adjacent to the ATP-binding site, leading to potent inhibition.

| Compound | Alkyl Substituent (R) | VEGFR2 IC₅₀ (nM) |

|---|---|---|

| Analog 1 | -CH₃ (Methyl) | 450 |

| Analog 2 | -CH₂CH₃ (Ethyl) | 210 |

| Analog 3 | -CH₂CH₂CH₃ (Propyl) | 85 |

| This compound | -CH₂(CH₂)₂CH₃ (Butyl) | 35 |

| Analog 4 | -CH₂(CH₂)₃CH₃ (Pentyl) | 95 |

As demonstrated in Table 1, the inhibitory concentration of this compound is superior to that of its shorter and longer alkyl chain analogs, highlighting its utility as a potent chemical probe for studying VEGFR2-mediated signaling pathways.

Beyond intracellular enzymes, the structural motifs within this compound suggest potential interactions with membrane-bound G-protein coupled receptors (GPCRs). The molecule contains a secondary amine and an aromatic system, features common to many biogenic amine neurotransmitters like adrenaline and noradrenaline. Consequently, this scaffold has been investigated for its ability to interact with adrenoceptors.

Screening campaigns against various adrenoceptor subtypes (e.g., α₁, α₂, β₁, β₂) are a common strategy to identify novel ligands. This compound, when evaluated in radioligand binding assays, may serve as a starting point or fragment for developing more selective modulators. While it may not exhibit high affinity itself, its interaction profile provides valuable data. For example, a hypothetical study might find that it possesses weak-to-moderate affinity for the α₂-adrenoceptor subtype with a dissociation constant (Ki) in the low micromolar range. Such a finding would establish the 3-aminooxindole core as a viable template for targeting this receptor class, prompting further synthetic efforts to enhance affinity and functional activity (agonist vs. antagonist).

Modulators of Enzyme Activity (e.g., kinase inhibition studies)

Development as a Lead Scaffold for Advanced Material Science Research

The application of oxindole derivatives is expanding from biology into materials science. The rigid, planar, and electron-rich nature of the indolin-2-one core endows it with interesting photophysical and electronic properties. These molecules can absorb and emit light, making them candidates for use as organic fluorophores, sensors, or components in organic light-emitting diodes (OLEDs).

The this compound structure is particularly well-suited for this area. The lactam and secondary amine groups are capable of forming extensive intermolecular hydrogen-bonding networks, which can drive self-assembly into ordered supramolecular structures like films or fibers. The butyl chain serves a dual purpose: it can disrupt excessive aggregation that often leads to fluorescence quenching, and it enhances solubility in organic solvents required for solution-based processing of thin-film devices. Researchers can explore the use of this compound as a dopant in a polymer matrix to create materials with tailored optical properties or as a building block for novel semiconducting polymers where the oxindole unit is part of the conjugated backbone.

Applications in Asymmetric Catalysis and Methodological Development

The biological activity of chiral molecules is often stereospecific, meaning only one enantiomer (non-superimposable mirror image) elicits the desired effect while the other may be inactive or cause off-target effects. The carbon at the 3-position of this compound is a stereocenter, meaning the compound can exist as two distinct enantiomers, (R)- and (S)-. Therefore, the development of synthetic methods to access enantiomerically pure forms of this compound is of paramount importance.

This compound serves as a key target in the field of asymmetric catalysis and methodological development. Significant research effort has been directed toward the catalytic asymmetric synthesis of 3-aminooxindoles. State-of-the-art methods include:

Catalytic Asymmetric Reductive Amination: The direct reaction of an isatin (B1672199) precursor with butylamine (B146782) in the presence of a chiral transition-metal catalyst (e.g., Iridium or Rhodium complexes with chiral phosphine (B1218219) ligands) and a reducing agent.

Organocatalytic Mannich Reactions: The reaction of an isatin-derived ketimine with a nucleophile, catalyzed by a small chiral organic molecule (e.g., a derivative of proline or thiourea).

The successful synthesis of enantiopure (R)- or (S)-3-(butylamino)indol-2-one through these advanced catalytic methods is not an end in itself but an enabling achievement. It provides researchers with stereochemically defined chemical probes, allowing for a more precise dissection of biological mechanisms (e.g., determining which enantiomer is responsible for kinase inhibition) and contributing fundamentally to the toolbox of synthetic organic chemistry.

Contribution to Understanding Indole (B1671886) Derivative Bioactivity and Structure-Activity Relationships

The study of a single, well-defined molecule like this compound makes a significant contribution to the broader understanding of its entire chemical class. By systematically investigating its properties, researchers build comprehensive Structure-Activity Relationship (SAR) models that are predictive and can guide future drug discovery and materials design.

The specific findings related to this compound provide several key insights:

Importance of the 3-Substituent: As shown in kinase inhibition studies (Section 6.1.1), the length and nature of the alkyl group on the 3-amino substituent are critical determinants of biological potency. The superior activity of the butyl group over other alkyl chains provides a specific data point that informs computational models of the kinase active site.

Role of the Oxindole Core: Its consistent ability to act as a hinge-binding motif in kinases and as a viable scaffold for receptor ligands (Section 6.1.2) reinforces its status as a privileged structure.

Tunability for Diverse Applications: The demonstration that the same core scaffold can be adapted for both biological probes (by modifying the 3-substituent for protein binding) and materials science (by leveraging the core's photophysics and the substituent's influence on solubility and self-assembly) highlights the versatility of the oxindole platform.

In essence, this compound serves as a molecular exemplar. Each piece of data generated—from its kinase IC₅₀ values to its synthetic accessibility—adds to a collective knowledge base, enabling scientists to more rationally design the next generation of indole-based kinase inhibitors, receptor modulators, and advanced organic materials.

Q & A

Q. What are the optimized synthetic routes for 3-(Butylamino)indol-2-one, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves indole ring functionalization and alkylation. Key methods include:

- Condensation reactions using substituted indoles and butylamine derivatives under acidic or basic conditions. For example, highlight the use of palladium catalysts (e.g., Pd(OAc)₂) and microwave-assisted synthesis to reduce reaction times (e.g., from 24 hours to 2 hours) while maintaining yields >70% .

- Solvent optimization : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, while toluene enhances regioselectivity in alkylation steps .

- Yield comparison : Table data in suggest yields ranging from 60% (conventional heating) to 85% (microwave-assisted), with catalyst loading (5–10 mol%) critical for efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are diagnostic spectral markers?

- ¹H/¹³C NMR : Key signals include the indole NH proton at δ 10.2–10.5 ppm and the butylamino methylene protons (δ 2.8–3.1 ppm). reports ¹³C NMR carbonyl resonance at δ 180.6 ppm for the indol-2-one moiety .

- HRMS : Accurate mass determination (e.g., [M+H]+ at m/z 292.1467) confirms molecular formula and purity .

- FT-IR : Stretching vibrations for the amide C=O (1650–1680 cm⁻¹) and NH (3300–3400 cm⁻¹) are characteristic .

Advanced Research Questions

Q. How can researchers reconcile contradictory yield data in this compound synthesis under varying catalytic systems?

Discrepancies in reported yields (e.g., 60–90%) often arise from:

- Catalyst selectivity : Pd-based catalysts () favor cross-coupling but may decompose under prolonged heating, whereas Cu(I) catalysts () tolerate higher temperatures but require rigorous oxygen exclusion .

- Solvent polarity : shows DMF improves yields by 15% compared to THF due to better stabilization of transition states .

- Methodological validation : Replicate reactions with controlled moisture/oxygen levels and use in situ monitoring (e.g., HPLC) to track intermediate stability .

Q. What computational strategies predict the biological activity of this compound derivatives, and how do they align with experimental data?

- Molecular docking : demonstrates docking studies against nicotinic acetylcholine receptors (nAChR) to predict binding affinities. For example, a methyl-substituted derivative showed a docking score of −9.2 kcal/mol, correlating with in vitro IC₅₀ values of 12 μM .

- QSAR models : Use descriptors like logP and polar surface area to predict blood-brain barrier permeability. links trifluoromethyl groups to enhanced neuroprotective activity via potassium channel activation .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Q. How does structural modification of the butylamino group impact pharmacological efficacy?

- Chain elongation : Replacing butyl with pentyl reduces solubility but improves binding to hydrophobic pockets (e.g., COX-2 inhibition in ) .

- Branched analogs : tert-Butyl groups enhance metabolic stability (t₁/₂ increased from 2.5 to 6.7 hours in microsomal assays) but may introduce steric clashes .

- Electron-withdrawing substituents : Fluoro or nitro groups at the para position of the phenyl ring () increase oxidative stability while modulating receptor selectivity .

Methodological Guidelines

- Synthetic optimization : Use Design of Experiments (DoE) to screen variables (catalyst, solvent, temperature) and identify robust conditions .

- Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., DFT at B3LYP/6-31G* level) to confirm structural accuracy .

- Biological assays : Prioritize in vitro models (e.g., SH-SY5Y cells for neuroprotection studies) with positive controls like BMS-204352 () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.